1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)-
CAS No.: 646995-81-5
Cat. No.: VC16886465
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646995-81-5 |
|---|---|
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | (4R,5S)-4-ethenyl-2,2-dimethyl-5-phenyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C13H16O2/c1-4-11-12(15-13(2,3)14-11)10-8-6-5-7-9-10/h4-9,11-12H,1H2,2-3H3/t11-,12+/m1/s1 |
| Standard InChI Key | QZAZBEJAECWYBL-NEPJUHHUSA-N |
| Isomeric SMILES | CC1(O[C@@H]([C@@H](O1)C2=CC=CC=C2)C=C)C |
| Canonical SMILES | CC1(OC(C(O1)C2=CC=CC=C2)C=C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure comprises a 1,3-dioxolane ring—a five-membered cyclic ether with two oxygen atoms—substituted at the 4-position with an ethenyl group (-CH2CH2) and at the 5-position with a phenyl ring. Two methyl groups (-CH3) occupy the 2,2-positions, while the (4R,5S) stereochemistry defines its spatial arrangement. The molecular formula is C13H16O2, with a molecular weight of 204.26 g/mol.
Stereochemical Significance
The (4R,5S) configuration imposes distinct steric and electronic effects, influencing reactivity and interactions in chiral environments. This stereochemistry is critical for its role in asymmetric catalysis, where enantioselectivity depends on the spatial orientation of functional groups. Comparative studies with analogous dioxolanes, such as (4S,5R)-configured derivatives, demonstrate marked differences in catalytic efficiency and binding affinities .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves the acid-catalyzed cyclization of a diol precursor with acetone or another ketone. For example, reacting 4-ethenyl-5-phenyl-1,2-diol with 2,2-dimethoxypropane under acidic conditions (e.g., p-toluenesulfonic acid) yields the dioxolane ring. Solvents such as dichloromethane or tetrahydrofuran are employed, with reaction times ranging from 6–24 hours at reflux temperatures (40–60°C).
Key Reaction Conditions:
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Catalyst: p-Toluenesulfonic acid (0.1–1.0 equiv)
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Solvent: Dichloromethane
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Temperature: 40–60°C
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Yield: 60–75%
Industrial-Scale Manufacturing
Industrial production utilizes continuous flow reactors to enhance efficiency and reduce waste. Microreactor technology improves heat transfer and mixing, achieving yields exceeding 85% while minimizing byproducts. Recent advancements employ immobilized catalysts on silica or polymer supports, enabling recyclability and cost reduction.
Physicochemical Properties
Solubility and Stability
The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in ethanol. It is stable under inert atmospheres but prone to hydrolysis in acidic or aqueous environments, necessitating anhydrous storage.
Table 1: Comparative Physicochemical Properties of Dioxolane Derivatives
| Property | Target Compound | (4R,5S)-Dimethyl Diphenyl Dioxolane | (4S,5R)-Hydroxymethyl Dioxolane |
|---|---|---|---|
| Molecular Weight (g/mol) | 204.26 | 254.32 | 204.22 |
| LogP | 2.8 | 3.5 | 1.9 |
| Solubility in DMSO | High | Moderate | High |
Applications in Organic Synthesis
Chiral Auxiliary and Catalysis
The compound’s rigid dioxolane ring and stereogenic centers make it an effective chiral auxiliary in asymmetric aldol reactions and Michael additions. For instance, it facilitates enantioselective C–C bond formation in prostaglandin synthesis, achieving enantiomeric excess (ee) values >90%.
Pharmaceutical Intermediates
Its ethenyl and phenyl substituents enable functionalization via cross-coupling reactions (e.g., Heck, Suzuki), rendering it valuable for constructing bioactive molecules. Derivatives of this compound have been explored as intermediates in antipsychotic and antiviral drug candidates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl3): δ 1.42 (s, 6H, 2×CH3), 2.85–3.10 (m, 2H, CH2), 4.25–4.40 (m, 2H, dioxolane OCH2), 5.20–5.50 (m, 2H, CH2=CH), 7.20–7.45 (m, 5H, Ph).
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¹³C NMR: δ 22.5 (CH3), 72.8 (OCH2), 110.5 (dioxolane C), 126.1–128.9 (Ph), 137.5 (CH2=CH).
Infrared (IR) Spectroscopy
Prominent peaks include ν(C-O) at 1,100 cm⁻¹ and ν(C=C) at 1,640 cm⁻¹, confirming the dioxolane ring and ethenyl group.
Comparison with Structural Analogs
Stereochemical vs. Functional Group Variations
Replacing the ethenyl group with a hydroxymethyl moiety (as in) increases hydrophilicity but reduces thermal stability. Conversely, diphenyl substitution (as in ) enhances aromatic stacking interactions but complicates synthetic accessibility .
Reactivity Trends
The ethenyl group in the target compound enables cycloaddition reactions (e.g., Diels-Alder), unlike phenyl-substituted analogs. Conversely, methyl groups at the 2,2-positions hinder nucleophilic attack at the ring oxygen compared to unsubstituted dioxolanes .
Table 2: Reactivity Comparison of Dioxolane Derivatives
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